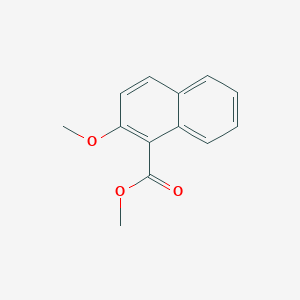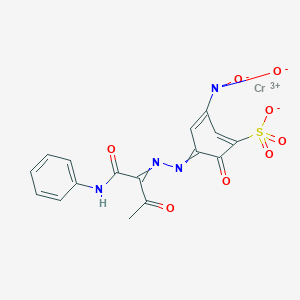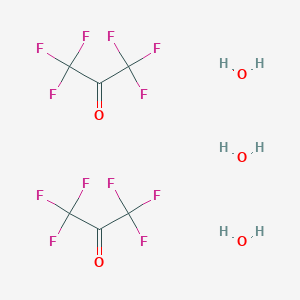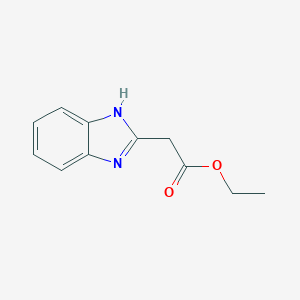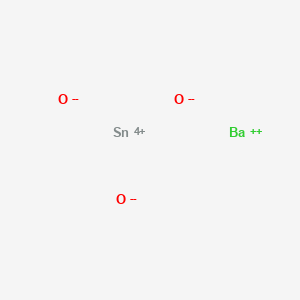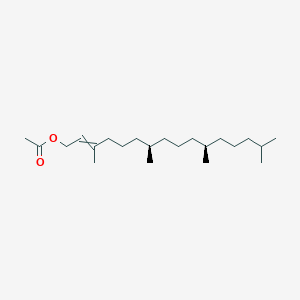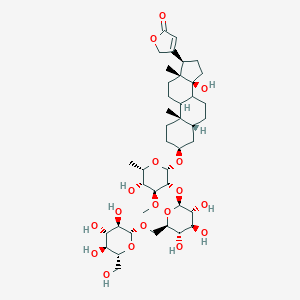
Zinc glycinate
Übersicht
Beschreibung
Zinc Glycinate is a compound that combines zinc with glycine, an amino acid. It is used in the preparation of hydroxy acid complexes used in skin anti-aging, acne, and skin whitening formulations . It is also used to adjust a product’s pH, or maintain its pH at a desired level . The molecular formula of Zinc Glycinate is C4H8N2O4Zn .
Synthesis Analysis
Zinc Glycinate can be synthesized using glycine and zinc oxide. In a typical synthesis, glycine is added to water and heated. Zinc oxide is then added with stirring and heating continued until the solution is clear.
Molecular Structure Analysis
The molecular structure of Zinc Glycinate can be represented by the canonical SMILES string: C(C(=O)[O-])N.C(C(=O)[O-])N.[Zn+2] . The molecular weight of Zinc Glycinate is 213.5 g/mol .
Physical And Chemical Properties Analysis
Zinc Glycinate is a white, water-soluble compound . It has a molecular weight of 213.5 g/mol .
Wissenschaftliche Forschungsanwendungen
1. Enhancing Growth and Intestinal Health of Nursery Pigs Zinc Glycinate (ZnGly) has been found to have a positive impact on the growth and intestinal health of nursery pigs. A study showed that supplementation of ZnGly at a range of 400 to 675 mg/kg could reduce the negative impacts of F18 +E. coli on growth performance and diarrhea of nursery pigs .
2. Improving Growth Performance of Yellow Feather Broilers Zinc Glycinate has been shown to significantly improve the average daily gain (ADG) and average daily feed intake (ADFI) of broilers during 18 to 39 days of age . It also regulates MT gene expression more effectively than the ZnSO4 group at the transcriptional level .
Enhancing Serum Biochemical Indexes
Zinc Glycinate supplementation has been found to increase glutathione peroxidase (GSH-Px) and decrease malondialdehyde (MDA) concentrations in broilers . This suggests that Zinc Glycinate could play a role in enhancing the antioxidant capacity of animals.
Improving Intestinal Morphology
Zinc Glycinate supplementation has been found to significantly increase the villus height in the duodenum and jejunum and decrease crypt depth in the duodenum and ileum compared to the control group . This suggests that Zinc Glycinate could play a role in improving the intestinal health of animals.
5. Enhancing Zinc Content in the Tibia Zinc Glycinate supplementation has been found to increase the zinc content in the tibia of broilers . This suggests that Zinc Glycinate could play a role in enhancing the mineral content of animals.
6. Improving Yield and Zinc Supply in Crops Field evaluation of zinc chelates indicated that split application of 5 kg zinc glycinate ha−1 thrice as fertigation at planting (50%), vegetative (25%), and flowering periods (25%) through drip fertigation recorded higher fresh fruit yield, quality crop produces, and zinc supply in comparison to Zinc EDTA on calcareous soils .
Elastic and Hydrostatic Behaviour
Zinc Glycinate hydrate (Zn [O2CCH2NH2]2·H2O) has been studied for its elastic and hydrostatic behaviour via density functional theory (DFT) calculations and high-pressure synchrotron powder X-ray diffraction . This material has a pseudo-layered structure and can be successfully exfoliated into nanosheets .
8. Promoting Feed Intake and Weight Gain Zinc can promote the feed intake and weight gain of animals by promoting the rapid proliferation of taste bud cells in tongue mucosa, prolonging the residence time of feed in the digestive tract, and improving the secretion of the digestive system and the activity of enzymes in tissue cell .
Safety and Hazards
Zukünftige Richtungen
Zinc, including Zinc Glycinate, is of extraordinary and diverse importance in human biology and nutrition . Future research is expected to focus on achieving a clearer understanding of the chemistry, biology, and pathobiology of zinc . Specific systems meriting special focus include the gastrointestinal, immune, and central nervous systems .
Wirkmechanismus
Target of Action
Zinc glycinate primarily targets cellular processes that involve zinc, a vital trace element for all living organisms . It plays a crucial role in cell division, protein synthesis, and the immune system . Zinc is also involved in the functioning of over 300 different enzymes .
Mode of Action
Zinc glycinate interacts with its targets by competing with iron and copper ions for binding to cell membranes . It increases the activation of antioxidant proteins, molecules, and enzymes such as glutathione catalase . Zinc also modulates responses in receptors for various neurotransmitters, both excitatory and inhibitory, including N-methyl-D-aspartate (NMDA) and Gamma amino butyric acid (GABA) receptors .
Biochemical Pathways
Zinc glycinate affects several biochemical pathways. It plays a dynamic role as an insulin mimetic and a cellular second messenger that controls many processes associated with insulin signaling and other downstream pathways that are amendable to glycemic control . Zinc also plays an important role in β-cell function, insulin action, and glucose homeostasis .
Pharmacokinetics
It is known that zinc glycinate can cause a decrease in the absorption of certain drugs, resulting in a reduced serum concentration and potentially a decrease in efficacy .
Action Environment
Environmental factors can influence the action, efficacy, and stability of zinc glycinate. For example, low stomach acid, high phytate diet, high oxalate diet, and ingestion of other minerals at the same time can affect zinc absorption . Furthermore, anthropogenic emissions can alter the environmental cycling of zinc, potentially influencing its bioavailability .
Eigenschaften
IUPAC Name |
zinc;2-aminoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H5NO2.Zn/c2*3-1-2(4)5;/h2*1,3H2,(H,4,5);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXSXMSTSYWNMH-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])N.C(C(=O)[O-])N.[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O4Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60162193 | |
| Record name | Zinc glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60162193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zinc glycinate | |
CAS RN |
14281-83-5, 7214-08-6 | |
| Record name | Zinc glycinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14281-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zinc glycinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014281835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zinc glycinate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14493 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zinc glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60162193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(glycinato-N,O)zinc | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.687 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | zinc glycyniate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.232.556 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZINC GLYCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/681VJX72FE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does zinc glycinate exert its effects within the body?
A1: Zinc glycinate, like other zinc sources, is believed to exert its effects through its role as a cofactor for numerous enzymes involved in various metabolic processes. These processes include growth and development, immune function, wound healing, and DNA synthesis. []
Q2: Does supplementing with zinc glycinate lead to changes in the expression of specific genes or proteins?
A2: Research suggests that zinc glycinate supplementation can modulate the expression of zinc transporters, such as ZIP4 and ZnT5, in the jejunum of pigs. This modulation can impact zinc absorption and potentially contribute to its beneficial effects on intestinal health. [, ]
Q3: What is the molecular formula and weight of zinc glycinate?
A3: Zinc glycinate exists in different forms. Zinc glycinate monohydrate, for example, has a molecular formula of Zn(C2H4NO2)2·H2O and a molecular weight of 231.51 g/mol. The anhydrous form, Zn(C2H4NO2)2, has a molecular weight of 213.51 g/mol. [, ]
Q4: What spectroscopic data are available to characterize zinc glycinate?
A4: Infrared (IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, thermogravimetric analysis (TGA), and X-ray powder diffraction (XRD) have all been used to characterize zinc glycinate. IR spectroscopy, for example, reveals the presence of characteristic peaks associated with the amino and carboxyl groups of glycine and their coordination to the zinc ion. [, ]
Q5: Does zinc glycinate exhibit any catalytic properties?
A5: The provided research does not focus on the catalytic properties of zinc glycinate. Its primary application appears to be as a nutritional supplement due to its zinc content.
Q6: Have there been any computational studies on zinc glycinate?
A6: Yes, density functional theory (DFT) calculations have been employed to investigate the elastic and hydrostatic behavior of zinc glycinate hydrate. These calculations have provided insights into its mechanical properties, which are relevant to its tableting process in pharmaceutical applications. []
Q7: How do structural modifications to the zinc glycinate complex affect its biological activity?
A7: The provided research focuses primarily on comparing zinc glycinate to other sources of zinc, such as zinc sulfate and zinc oxide. There is limited information on how modifications to the zinc glycinate structure itself affect its biological activity.
Q8: What formulation strategies have been explored to improve the stability, solubility, or bioavailability of zinc glycinate?
A8: While the provided research does not delve into specific formulation strategies for zinc glycinate, it is commercially available in various forms, including capsules and powders, suggesting successful formulation approaches have been developed. [] Further research could explore advanced formulation techniques to further enhance its bioavailability and therapeutic potential.
Q9: How is zinc glycinate absorbed, distributed, metabolized, and excreted in the body?
A9: Research in rats indicates that zinc glycinate demonstrates superior bioavailability compared to zinc sulfate, particularly in the presence of dietary phytate, a known inhibitor of zinc absorption. [] This improved bioavailability is primarily attributed to its higher absorption rate in the small intestine. While specific metabolic pathways were not explored in the provided studies, zinc, in general, is primarily excreted through feces and to a lesser extent in urine. []
Q10: What are the findings from in vitro and in vivo studies regarding the efficacy of zinc glycinate?
A10: In vitro studies using porcine alveolar macrophages (PAMs) demonstrate that zinc glycinate exhibits anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) when challenged with lipopolysaccharide (LPS). [] In vivo studies in pigs show that zinc glycinate supplementation can improve growth performance, reduce diarrhea, and modulate intestinal health parameters, particularly in pigs challenged with F18+ Escherichia coli. [, , ]
Q11: Are there any known biomarkers that can be used to predict the efficacy or monitor the response to zinc glycinate treatment?
A11: Plasma zinc concentration and the activity of the zinc-dependent enzyme alkaline phosphatase (ALP) are commonly used biomarkers of zinc status. Studies have shown that these markers respond to zinc glycinate supplementation, suggesting their potential utility in monitoring zinc status. [] Further research could explore additional biomarkers to assess zinc glycinate's specific effects on different physiological processes.
Q12: What analytical methods are used to quantify zinc glycinate in various matrices?
A12: Atomic Absorption Spectrometry (AAS) is commonly employed to determine zinc content in various samples, including biological tissues and food products. [, ] Other analytical techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) could also be used to quantify zinc levels.
Q13: What validation parameters are essential for ensuring the reliability of analytical methods used to quantify zinc glycinate?
A13: Standard validation parameters for analytical methods, including accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ), are crucial to ensure the accuracy and reliability of zinc glycinate quantification.
Q14: What quality control measures are important during the manufacturing and distribution of zinc glycinate to maintain its safety and efficacy?
A14: Implementing robust quality control measures throughout the manufacturing process, including raw material sourcing, manufacturing practices, and final product testing, is crucial to ensure the consistent quality, safety, and efficacy of zinc glycinate.
Q15: Does zinc glycinate affect the activity of drug-metabolizing enzymes?
A15: The research provided does not address the impact of zinc glycinate on drug-metabolizing enzymes. Further research is necessary to determine if zinc glycinate influences the activity or expression of these enzymes, which could have implications for drug interactions.
Q16: Is zinc glycinate compatible with biological systems, and what is its biodegradability potential?
A16: Zinc is an essential trace element naturally present in the body, and glycine is an amino acid. Therefore, zinc glycinate is generally considered biocompatible. [] While specific studies on its biodegradability are not discussed in the research, its organic components suggest it is likely susceptible to degradation within biological systems.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



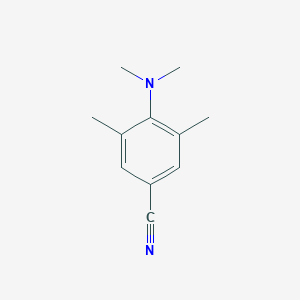
![2-Methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4-one](/img/structure/B82562.png)


